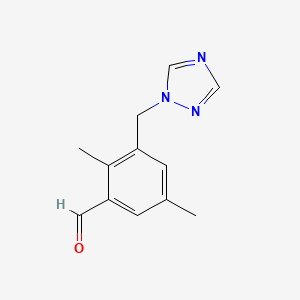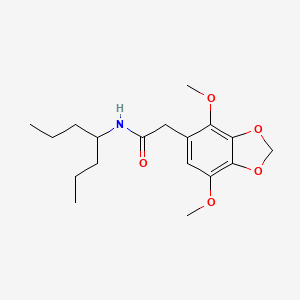![molecular formula C22H17N3O2S B11472287 4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene](/img/structure/B11472287.png)
4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene: , often referred to as “Hexaene” , is a heterocyclic compound with a fused tricyclic ring system. Let’s break down its structure:
- The core structure consists of three rings: a thiophene ring, a triazine ring, and a cycloheptatriene ring.
- The furan-2-yl group is attached at position 4, while the methoxymethyl group is at position 13.
- The compound also features a phenyl group at position 6 and a methyl group at position 11.
Preparation Methods
Synthetic Routes::
Cycloaddition Approach:
Ring-Closing Metathesis (RCM):
- While Hexaene is not produced on an industrial scale, it serves as a valuable intermediate in organic synthesis.
Chemical Reactions Analysis
Hexaene undergoes various reactions:
Oxidation: Oxidation of the thiophene ring can yield sulfoxides or sulfones.
Reduction: Reduction of the triazine ring can lead to the corresponding tetrahydro derivative.
Substitution: The phenyl group is susceptible to electrophilic aromatic substitution.
Cycloadditions: Hexaene can participate in Diels-Alder reactions and other cycloadditions.
Common reagents and conditions depend on the specific transformation.
Scientific Research Applications
Hexaene finds applications in:
Organic Synthesis: As a versatile building block for complex molecules.
Medicinal Chemistry: Investigating potential drug candidates.
Materials Science: Designing functional materials based on its unique structure.
Mechanism of Action
- Hexaene’s mechanism of action varies based on its specific application.
- In drug discovery, it may interact with specific protein targets or modulate cellular pathways.
Comparison with Similar Compounds
- Hexaene’s fused tricyclic system sets it apart from other heterocyclic compounds.
- Similar compounds include tetracyclic systems like acridines and phenanthrenes.
Properties
Molecular Formula |
C22H17N3O2S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene |
InChI |
InChI=1S/C22H17N3O2S/c1-13-11-15(12-26-2)17-19-20(28-22(17)23-13)18(14-7-4-3-5-8-14)24-21(25-19)16-9-6-10-27-16/h3-11H,12H2,1-2H3 |
InChI Key |
DDTNGJLDGLSQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=NC(=N3)C4=CC=CO4)C5=CC=CC=C5)SC2=N1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B11472213.png)
![8-[3-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B11472224.png)
![3-(4-methoxyphenyl)-6,8-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B11472226.png)
![Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester](/img/structure/B11472240.png)
![12-(pyridin-4-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11472246.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(2-pyrimidinylamino)-, ethyl ester](/img/structure/B11472269.png)
![7-[3-(2-Amino-2-oxoethoxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11472274.png)
![N-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11472277.png)
![N,N-dimethyl-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}naphthalen-1-amine](/img/structure/B11472279.png)

![7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11472283.png)

![6-cyclopentyl-1-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11472295.png)
![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11472299.png)
